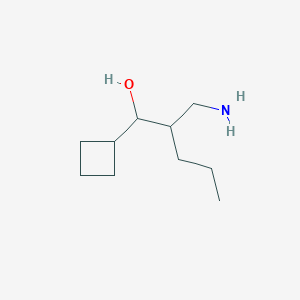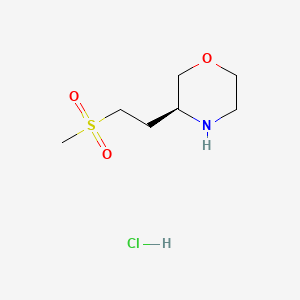
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is a chemical compound with a morpholine ring substituted at the 3-position with a 2-methanesulfonylethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride typically involves the reaction of morpholine with a suitable sulfonylating agent. One common method is the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride involves its interaction with specific molecular targets. The methanesulfonylethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S)-3-(2-methylsulfonylethyl)morpholine: Similar structure but lacks the hydrochloride salt form.
(3S)-3-(2-ethylsulfonylethyl)morpholine: Similar structure with an ethyl group instead of a methyl group.
(3S)-3-(2-methanesulfonylethyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of a morpholine ring.
Uniqueness
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
属性
分子式 |
C7H16ClNO3S |
|---|---|
分子量 |
229.73 g/mol |
IUPAC 名称 |
(3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)5-2-7-6-11-4-3-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
SAWGDMQZZAZISV-FJXQXJEOSA-N |
手性 SMILES |
CS(=O)(=O)CC[C@H]1COCCN1.Cl |
规范 SMILES |
CS(=O)(=O)CCC1COCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
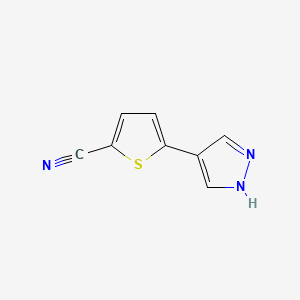
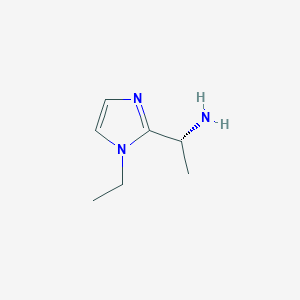
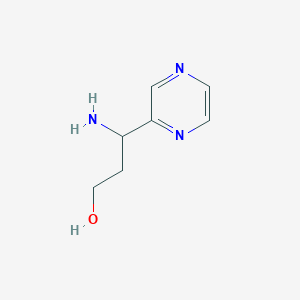
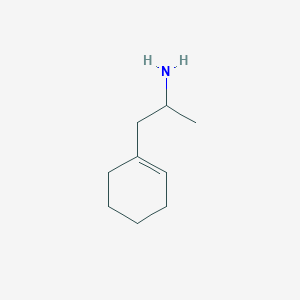

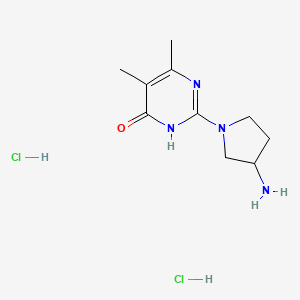
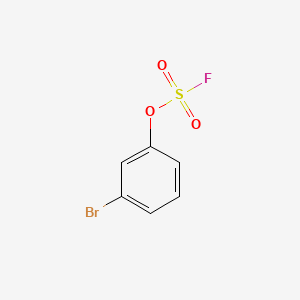
![2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)

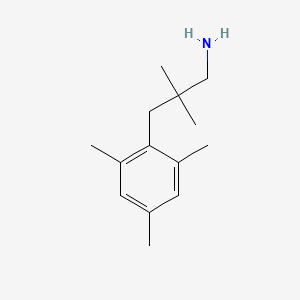
![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
![(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13565770.png)
